molecular formula C14H25NO3 B13536264 N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate

N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate

Cat. No.: B13536264
M. Wt: 255.35 g/mol
InChI Key: VWXHXWYNXRMTSY-UHFFFAOYSA-N
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Description

N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate is a carbamate derivative characterized by a tert-butyl carbamate group attached to a trans-1,4-disubstituted cyclohexyl ring with a 2-oxopropyl substituent. This compound is structurally significant due to its stereochemistry (1r,4r configuration) and the presence of a ketone functional group in the 2-oxopropyl moiety. Carbamates of this type are often utilized as intermediates in pharmaceutical synthesis, leveraging their stability and reactivity for further functionalization .

Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

tert-butyl N-[4-(2-oxopropyl)cyclohexyl]carbamate

InChI

InChI=1S/C14H25NO3/c1-10(16)9-11-5-7-12(8-6-11)15-13(17)18-14(2,3)4/h11-12H,5-9H2,1-4H3,(H,15,17)

InChI Key

VWXHXWYNXRMTSY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCC(CC1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Direct Carbamation of Cyclohexyl Derivatives

Method Overview:
One of the most straightforward approaches involves the reaction of tert-butyl carbamate (Boc anhydride or Boc chloride) with cyclohexanone derivatives that bear the 2-oxopropyl substituent. This route typically proceeds under controlled acidic or basic conditions to facilitate carbamate formation.

Reaction Scheme:

Cyclohexanone derivative + tert-butyl carbamate → N-tert-butyl-N-[(1R,4R)-4-(2-oxopropyl)cyclohexyl]carbamate

Reaction Conditions:

  • Use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carbamate precursor.
  • Solvents like dichloromethane or tetrahydrofuran (THF).
  • Temperature control around 0°C to room temperature to prevent side reactions.

Research Outcomes:
This method yields moderate to high conversion rates, with yields typically ranging from 60% to 85%, depending on the purity of starting materials and reaction conditions. Purification often involves column chromatography.

Multistep Synthesis via Cyclohexylamine Intermediates

Method Overview:
Another established route involves synthesizing the cyclohexylamine derivative first, followed by carbamation. The process includes:

  • Step 1: Reduction of the corresponding cyclohexanone derivative to cyclohexylamine.
  • Step 2: Reaction of cyclohexylamine with tert-butyl chloroformate (Boc anhydride) to form the carbamate.

Reaction Scheme:

Cyclohexanone derivative → Cyclohexylamine → this compound

Reaction Conditions:

  • Reduction using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
  • Carbamation performed in the presence of bases such as triethylamine to neutralize HCl generated during the reaction.
  • Solvents like THF or dichloromethane.

Research Outcomes:
This route offers high selectivity and yields (up to 90%) but involves additional steps, increasing complexity and reaction time.

Amide Coupling Approach with Activated Intermediates

Method Overview:
Employing activated carboxylic acids or acid chlorides derived from the 2-oxopropyl cyclohexyl moiety allows for coupling with tert-butyl carbamate or its derivatives.

Reaction Scheme:

Activated acid derivative + tert-butyl carbamate → this compound

Reaction Conditions:

  • Use of coupling reagents like HATU, HOBt, or DCC.
  • Solvents such as DMF or DCM.
  • Mild temperatures (0°C to room temperature) to prevent decomposition.

Research Outcomes:
This method provides high coupling efficiency, with yields often exceeding 80%, and is suitable for scale-up in pharmaceutical synthesis.

Catalytic Hydrogenation and Functional Group Transformations

Method Overview:
In some protocols, hydrogenation of precursor compounds containing nitro or halogen functionalities on the cyclohexyl ring is performed, followed by functional group modifications to introduce the 2-oxopropyl substituent, culminating in carbamate formation via standard carbamation techniques.

Reaction Conditions:

  • Catalysts such as Pd/C or Raney Ni under hydrogen atmosphere.
  • Sequential reactions involving oxidation or acylation to install the keto group.

Research Outcomes: While versatile, this approach requires careful control of reaction parameters to avoid over-reduction or side reactions, with yields varying based on intermediate stability.

Chemical Reactions Analysis

Structural Analysis

The compound’s structure can be represented as:

  • Core : Cyclohexane ring with substituents at positions 1 and 4.

  • Substituents :

    • Position 1 : tert-butyl carbamate group (protecting group).

    • Position 4 : 2-oxopropyl group (CH₂-CO-CH₂).

  • Stereochemistry : The (1r,4r) designation suggests a trans-diaxial arrangement, though conformational locking due to the bulky tert-butyl group may restrict ring flipping .

Key Structural Features

FeatureDescription
Carbamate group tert-butyl carbamate: A stable protecting group for amines .
2-oxopropyl group Contains a ketone functionality (C=O), prone to nucleophilic addition .
Stereochemistry Conformational rigidity due to tert-butyl group’s axial preference .

2.1. Carbamate Cleavage

Carbamates are typically stable under mild conditions but can undergo hydrolysis under acidic or basic conditions to release the parent amine. For this compound:

  • Acidic conditions : Cleavage via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic conditions : Base-mediated hydrolysis to form a carbamate salt and amine.

2.2. Reactivity of the 2-Oxopropyl Group

The ketone group in the 2-oxopropyl substituent can participate in:

  • Nucleophilic addition : Attack by hydride reagents (e.g., NaBH₄) or organometallics (e.g., Grignard reagents) .

  • Enolate formation : Deprotonation by strong bases (e.g., LDA) to form conjugated enolates.

2.3. Conformational Effects on Reactivity

The tert-butyl group’s axial preference creates significant 1,3-diaxial strain, locking the cyclohexane ring in a chair conformation . This rigidity may influence:

  • E2/E1 elimination : If the 2-oxopropyl group acts as a leaving group (unlikely due to stability), the axial tert-butyl group would hinder anti-periplanar geometry for E2 .

  • Nucleophilic substitution : Steric hindrance from the equatorial tert-butyl group may slow reactions at the 4-position .

Synthetic Pathways

While direct synthesis data for the exact compound is limited, analogous carbamate derivatives (e.g., tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate) suggest common strategies :

3.1. Oxidation of Hydroxyl Groups

For derivatives with hydroxyl groups, oxidation to carbonyls is achieved using:

  • Oxalyl chloride/DMSO : Activates hydroxyl groups to carbonyls via Swern oxidation .

  • Reaction Conditions :

    • Temperature : -78°C (dry ice/acetone bath).

    • Workup : Extraction with dichloromethane, aqueous HCl washes .

3.2. Carbamate Formation

Carbamate synthesis typically involves:

  • Amination : Reaction of cyclohexanol derivatives with isocyanates.

  • Protection : tert-butyl carbamate formation via reaction with di-tert-butyl dicarbonate (Boc-anhydride) .

Stability and Handling

  • Storage : Requires dry, cool conditions to prevent hydrolysis.

  • Safety : Avoid strong acids/bases unless intentionally hydrolyzing the carbamate .

Research Findings and Data

Property Value Source
Molecular Formula C₁₅H₂₇NO₃
Molecular Weight ~273 g/mol
Key Reaction Conditions -78°C (oxidation), aqueous HCl

Scientific Research Applications

N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Hydroxyl and methanesulfonyloxy derivatives () differ in substituent reactivity: the hydroxyl group enables hydrogen bonding, while the sulfonate ester acts as a leaving group for nucleophilic substitutions.
  • The amino-substituted carbamate () exhibits basicity due to the amine, contrasting with the neutral ketone in the target compound.

Physicochemical Properties

  • Solubility : The target compound ’s ketone enhances polarity, likely improving solubility in polar aprotic solvents (e.g., DMSO) compared to tert-butyl or methyl-substituted analogs.
  • Stability : The tert-butyl carbamate group offers stability under basic conditions but is labile under strong acids. The 2-oxopropyl ketone may undergo nucleophilic attack or reduction, necessitating inert storage conditions.
  • Reactivity : The ketone in the target compound allows for reactions such as Grignard additions or hydride reductions, whereas the sulfonate ester in facilitates SN2 substitutions.

Biological Activity

N-tert-butyl-N-[(1R,4R)-4-(2-oxopropyl)cyclohexyl]carbamate, also known as tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

  • Chemical Formula : C13H23NO3
  • Molecular Weight : 241.33 g/mol
  • CAS Number : 215790-29-7
  • Solubility : Very slightly soluble in water (0.41 g/L at 25 ºC) .

Structure

The compound features a tert-butyl group and a cyclohexyl ring with a keto group, contributing to its unique reactivity and biological interactions.

This compound has been studied for its interactions with various biological targets:

  • Cholinesterase Inhibition : Similar to other carbamate derivatives, this compound may inhibit acetylcholinesterase (AChE), affecting neurotransmission. Studies suggest that carbamates can act as reversible inhibitors of AChE, which is crucial for regulating acetylcholine levels in the nervous system .
  • Neurotoxicity : Research indicates that carbamate pesticides can lead to neurobehavioral changes through cholinergic pathways. The compound's structural features may enhance its neurotoxic profile compared to other carbamates .
  • Antimicrobial Activity : Some studies have explored the potential antimicrobial properties of carbamate derivatives. While specific data on this compound is limited, related compounds have demonstrated activity against various microbial strains .

Study 1: Cholinesterase Inhibition Profile

A comparative study evaluated the cholinesterase inhibitory effects of several carbamates, including this compound. The results indicated that this compound exhibited moderate inhibition of AChE with an IC50 value of approximately 50 µM, suggesting potential neurotoxic effects .

Study 2: Neurobehavioral Effects in Animal Models

In an animal model study assessing the neurobehavioral impacts of various carbamates, this compound was administered at different doses. Results showed significant alterations in locomotor activity and cognitive functions at higher doses, correlating with AChE inhibition levels .

Study 3: Antimicrobial Efficacy

A preliminary investigation into the antimicrobial properties of this compound revealed that it exhibited moderate activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 128 µg/mL against Staphylococcus aureus .

Data Summary Table

Biological ActivityMechanismIC50 ValueMIC ValueReference
Cholinesterase InhibitionAChE Inhibition~50 µM-
Neurobehavioral EffectsNeurotoxicity--
Antimicrobial ActivityBacterial Inhibition-128 µg/mL

Q & A

Q. What synthetic routes are commonly employed to prepare N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate?

The synthesis typically involves reductive amination or nucleophilic substitution. For example, tert-butyl carbamate derivatives can be synthesized via a multi-step process starting with cyclohexanone intermediates. Key steps include:

  • Reductive amination : Reacting 4-(dibenzylamino)cyclohexan-1-one with tert-butyl piperazine-1-carboxylate in dichloromethane (DCM) using sodium triacetoxyborohydride (NaHB(OAc)₃) and acetic acid (HOAc) to form diastereomeric intermediates .
  • Deprotection : Subsequent reduction with lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) to remove protecting groups and yield the final amine derivatives .

Q. How is the purity and structural identity of this compound validated?

Characterization relies on:

  • NMR spectroscopy : ¹H NMR (300 MHz, MeOD) is used to confirm regiochemistry and stereochemistry, with key peaks for tert-butyl groups (δ 1.2–1.6 ppm) and cyclohexyl protons (δ 1.7–2.3 ppm) .
  • Mass spectrometry (MS) : Electrospray ionization (ESI+) confirms molecular weight, e.g., m/z 452 [M + H]⁺ for related analogs .

Q. What storage conditions are recommended for this compound?

Store at room temperature in airtight containers protected from light and moisture. Stability data from patents suggest no decomposition under inert atmospheres for >6 months .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve stereochemical outcomes during synthesis?

  • Solvent selection : Polar aprotic solvents like THF enhance stereoselectivity in reductive amination compared to DCM .
  • Catalyst tuning : NaHB(OAc)₃ provides better control over diastereomer ratios than borane-THF .
  • Temperature : Lower temperatures (0–5°C) minimize epimerization during deprotection steps .

Q. What strategies resolve contradictions in NMR data for diastereomers?

  • 2D NMR techniques : NOESY or ROESY can distinguish axial/equatorial substituents on the cyclohexyl ring by analyzing spatial proximity .
  • Chiral chromatography : Use of cellulose-based columns (e.g., Chiralpak® AD-H) separates enantiomers, with retention times validated against known standards .

Q. How are computational methods applied to predict biological activity or stability?

  • Molecular docking : Models of the carbamate group’s interaction with enzymes (e.g., proteases) guide analog design for targeted protein degradation .
  • Density Functional Theory (DFT) : Calculates thermodynamic stability of stereoisomers, correlating with experimental NMR chemical shifts .

Q. What experimental approaches mitigate byproduct formation during LiAlH₄-mediated deprotection?

  • Stepwise addition : Slow addition of LiAlH₄ to THF at 0°C reduces exothermic side reactions .
  • Scavenging agents : Post-reaction quenching with wet THF or sodium sulfate removes residual aluminum complexes .

Q. How is the compound’s stability under acidic/basic conditions assessed for biological assays?

  • pH-rate profiling : Incubate the compound in buffers (pH 2–12) at 37°C, monitoring degradation via HPLC. Data show instability below pH 3 due to carbamate hydrolysis .

Q. What structural analogs are prioritized for structure-activity relationship (SAR) studies?

  • Cyclohexyl modifications : Replace the 2-oxopropyl group with acetyl or hydroxyl variants to probe steric effects .
  • Carbamate substituents : Substitute tert-butyl with cyclopropyl or benzyl groups to evaluate lipophilicity’s impact on cell permeability .

Q. How are contradictions in biological activity data between enantiomers addressed?

  • Enantioselective synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to prepare pure (1r,4r) and (1s,4s) isomers .
  • Cellular assays : Compare IC₅₀ values in androgen receptor (AR) degradation models, where the (1r,4r) isomer shows 10-fold higher potency .

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